Boc-6-(benzyloxy)-DL-tryptophan
Description
Contextual Significance of Functionalized Tryptophan Derivatives in Organic Synthesis
Functionalized tryptophan derivatives are a class of molecules that have garnered significant attention in the field of organic synthesis due to their prevalence in a wide array of natural products and pharmacologically active compounds. acs.orgrsc.org The indole (B1671886) side chain of tryptophan is a versatile scaffold that can be modified at various positions to modulate the biological activity and physicochemical properties of the parent molecule. researchgate.netmdpi.com These modifications are crucial in the development of new therapeutic agents, including anticancer, antibiotic, and anti-inflammatory drugs. rsc.org
The synthesis of these derivatives is a key area of research, with chemists continuously developing novel methods to introduce functional groups onto the tryptophan skeleton with high selectivity and efficiency. jst.go.jpnih.gov These synthetic efforts are driven by the need to access structurally diverse tryptophan analogues for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates. rsc.org The ability to synthesize tryptophan derivatives with specific substitutions on the indole ring allows for the fine-tuning of their biological profiles, making them indispensable tools in medicinal chemistry and chemical biology. nih.govnih.gov
Role of Tert-Butyloxycarbonyl (Boc) and Benzyloxy Protective Groups in Amino Acid Chemistry
In the synthesis of peptides and other complex molecules containing amino acids, it is often necessary to temporarily block the reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) and benzyloxy (often abbreviated as Cbz or Bn) groups are two of the most widely used protecting groups in amino acid chemistry.
The Boc group is a popular choice for protecting the α-amino group of amino acids. Its key advantage lies in its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the Boc group without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.
The benzyloxy group , on the other hand, is commonly employed to protect hydroxyl or carboxyl groups, and in the case of Boc-6-(benzyloxy)-DL-tryptophan, it protects the hydroxyl group at the 6-position of the indole ring. The benzyloxy group is stable to the acidic conditions used to remove the Boc group, as well as to basic conditions. It is typically cleaved by catalytic hydrogenation, a process that does not affect the Boc group. This differential reactivity of the Boc and benzyloxy protecting groups is a prime example of an orthogonal protection strategy, which is a cornerstone of modern organic synthesis. This strategy allows for the sequential and selective removal of protecting groups, enabling the construction of complex molecules with a high degree of control.
Overview of Academic Research Trajectories Pertaining to this compound Analogues
The study of this compound is part of a broader research effort focused on the synthesis and application of a diverse range of tryptophan analogues. sigmaaldrich.com Researchers are actively exploring the synthesis of tryptophan derivatives with various substituents on the indole ring, including halogens (fluoro, chloro, bromo), alkyl groups, and other alkoxy groups. rsc.orgsigmaaldrich.com These synthetic endeavors are often aimed at creating novel building blocks for the assembly of peptides with enhanced or modified biological activities.
One significant research trajectory involves the incorporation of these unnatural amino acids into peptide sequences to probe protein structure and function, or to develop peptide-based therapeutics with improved stability and efficacy. nih.govnih.gov For instance, the introduction of a benzyloxy group at the 6-position of tryptophan can alter the electronic and steric properties of the indole side chain, potentially leading to enhanced binding affinity for a biological target.
Another area of investigation focuses on the development of new synthetic methodologies for the preparation of these complex tryptophan derivatives. rsc.orgrsc.org This includes the exploration of novel catalytic systems and reaction conditions to achieve regioselective functionalization of the indole ring. acs.org The availability of a wide array of protected tryptophan analogues, such as this compound, is crucial for advancing these research frontiers and for the continued development of new and innovative chemical entities with potential applications in medicine and biotechnology.
Physicochemical Properties of this compound and Related Analogues
The following table summarizes key physicochemical properties of this compound and some of its closely related analogues. This data is essential for its application in organic synthesis, providing information on its identity and purity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1219375-22-0 clearsynth.com | C23H26N2O5 | 410.47 |
| Boc-5-(benzyloxy)-DL-tryptophan | 1219197-92-8 chemicalbook.com | C23H26N2O5 | 410.47 |
| Boc-7-(benzyloxy)-DL-tryptophan | 1219375-22-0 clearsynth.com | C23H26N2O5 | 410.47 |
| 5-Benzyloxy-DL-tryptophan | 1956-25-8 nih.gov | C18H18N2O3 nih.gov | 310.35 nih.gov |
| 7-Benzyloxy-DL-tryptophan | 66866-40-8 sigmaaldrich.com | C18H18N2O3 sigmaaldrich.com | 310.35 sigmaaldrich.com |
| N-Boc-D-tryptophan | 5241-64-5 sigmaaldrich.com | C16H20N2O4 | 304.34 |
| N-Cbz-L-Tryptophan | 7432-21-5 chemicalbook.com | C19H18N2O4 | 338.36 |
Spectroscopic Data of Related Tryptophan Derivatives
NMR Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the structure of tryptophan derivatives. For instance, in the ¹H NMR spectrum of a Boc-protected tryptophan, characteristic signals for the protons of the Boc group, the indole ring, and the amino acid backbone would be observed. rsc.orgresearchgate.net The chemical shifts of the indole protons are particularly sensitive to the position and nature of substituents. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-12-17(9-10-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
CEZSCANKQGRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Boc 6 Benzyloxy Dl Tryptophan
Investigation of Protecting Group Transformations and Cleavage
The selective or simultaneous removal of the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) protecting groups in Boc-6-(benzyloxy)-DL-tryptophan is a critical aspect of its synthetic utility. The orthogonal nature of these groups allows for their differential cleavage under specific reaction conditions, providing a strategic advantage in multistep syntheses.
The Boc group, protecting the α-amino group, is characteristically acid-labile. Standard conditions for its removal involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgnih.gov This method is highly efficient and typically proceeds at room temperature. organic-chemistry.org Alternatively, milder acidic conditions, such as 5 M HCl in refluxing solvent, can also effect the cleavage of the Boc group, often concurrently with the hydrolysis of an ester if present. wikipedia.org For instances where strong acids might compromise other functionalities, milder reagents have been explored. One such method involves the use of oxalyl chloride in methanol, which provides a non-acidic alternative for Boc deprotection. rsc.orgnih.gov
Conversely, the benzyl ether protecting the 6-hydroxy group on the indole (B1671886) ring is stable to acidic conditions used for Boc removal but is susceptible to hydrogenolysis. rsc.org The most common method for benzyl group cleavage is catalytic hydrogenation, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. rsc.org This reaction is generally clean and high-yielding. rsc.org Alternative methods for benzyl ether cleavage include the use of strong Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can be advantageous when other reducible functional groups are present in the molecule. researchgate.net
| Protecting Group | Deprotection Method | Reagents and Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Selective for Boc over Benzyl ether | organic-chemistry.orgnih.gov |
| Boc (tert-butyloxycarbonyl) | Acidolysis | 5 M HCl, reflux | Can be simultaneous with ester hydrolysis | wikipedia.org |
| Boc (tert-butyloxycarbonyl) | Mild, non-acidic | Oxalyl chloride in Methanol | Selective for Boc | rsc.orgnih.gov |
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C | Selective for Benzyl over Boc | rsc.org |
| Benzyl (Bn) | Lewis Acid Cleavage | BCl₃·SMe₂ | Selective for Benzyl | researchgate.net |
Advanced Cross-Coupling Reactions for Indole Functionalization
The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry, and its direct functionalization via cross-coupling reactions offers a powerful tool for generating novel analogs. This compound, with its protected amino acid backbone, is a suitable substrate for such transformations, allowing for the introduction of a wide range of substituents onto the indole ring.
Palladium-Catalyzed Coupling Methodologies
Palladium catalysis has been extensively utilized for the formation of carbon-carbon and carbon-heteroatom bonds on indole rings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate. While direct C-H activation for Suzuki-Miyaura coupling on the indole ring of tryptophan derivatives is possible, a more common approach involves the use of a pre-functionalized halo-tryptophan. For instance, Nα-Boc-bromotryptophan derivatives can undergo Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst and a base. Ligand-free palladium nanoparticles have been shown to be effective for this transformation under aqueous and aerobic conditions at near-ambient temperatures. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This methodology can be applied to halo-indoles and halo-tryptophans to introduce alkenyl substituents.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of halo-tryptophan derivatives with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to alkynyl-functionalized tryptophans. researchgate.netorganic-chemistry.org These products can serve as versatile intermediates for further transformations via "click" chemistry. researchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. The palladium-catalyzed coupling of amines with aryl halides can be applied to halo-tryptophan derivatives to introduce a variety of nitrogen-containing substituents. This reaction has been successfully demonstrated on unprotected halo-tryptophans under aqueous conditions, highlighting its potential for the late-stage functionalization of peptides. researchgate.net
| Reaction | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd nanoparticles | Bromotryptophan derivative, Arylboronic acid | Aqueous, aerobic conditions, near-ambient temperature | researchgate.net |
| Heck | Pd catalyst | Halotryptophan, Alkene | Introduces alkenyl groups | |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Halotryptophan, Terminal alkyne | Forms alkynyl-tryptophan derivatives | researchgate.netorganic-chemistry.org |
| Buchwald-Hartwig | Pd catalyst | Halotryptophan, Amine | Forms C-N bonds; applicable in aqueous media | researchgate.net |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel catalysts can facilitate the C-H functionalization of heterocycles, including indoles. These transformations allow for the direct introduction of alkyl, aryl, and other groups without the need for pre-functionalization of the indole ring. While specific examples with this compound are not extensively documented, the general reactivity of indoles in nickel-catalyzed reactions suggests the feasibility of such transformations. For instance, nickel-catalyzed C-H allylations, alkenylations, and dienylations of imidazole (B134444) and purine (B94841) derivatives have been achieved with high regio- and chemoselectivity, indicating the potential for similar reactions on the indole nucleus of tryptophan. organic-chemistry.org
Multi-component Reactions and Chemo-Regioselective Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for generating libraries of compounds for drug discovery and chemical biology.
Applications of the Petasis Reaction in Tryptophan Functionalization
The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov This reaction has been successfully applied to tryptophan derivatives, where the indole nitrogen can act as the amine component. wikipedia.org The reaction of a tryptophan derivative with an aldehyde and a boronic acid leads to the formation of a new carbon-carbon bond at the N1 position of the indole ring. This methodology has been used for peptide stapling and the introduction of fluorescent tags and other functionalities. wikipedia.org The reaction is notable for its operational simplicity and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex peptides. wikipedia.org Studies have shown that the N1 position of the tryptophan indole is the most reactive site in the Petasis reaction. wikipedia.org
| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Tryptophan derivative (indole N1) | Aldehyde (e.g., glyoxylic acid) | Aryl or Vinyl boronic acid | N1-functionalized tryptophan | Multi-component, peptide stapling, late-stage functionalization | wikipedia.org |
Other Selective Chemical Transformations
Beyond the Petasis reaction, other multi-component reactions and selective chemical transformations can be employed for the diversification of tryptophan derivatives. For example, Ugi and Passerini reactions, which are isocyanide-based MCRs, are powerful tools for the synthesis of peptide and peptoid structures and could potentially be adapted for the functionalization of tryptophan-containing scaffolds. beilstein-journals.org Furthermore, strategies for the chemo- and regioselective late-stage functionalization of peptides are of great interest. These methods often target specific amino acid residues, and the unique reactivity of the tryptophan indole makes it an attractive handle for such modifications. The development of novel catalytic systems and reaction conditions continues to expand the toolbox for the selective diversification of complex molecules like this compound.
Applications of Boc 6 Benzyloxy Dl Tryptophan in Advanced Organic and Peptide Synthesis
Utilization as a Chirality Source and Building Block in Complex Molecular Architectures
Boc-6-(benzyloxy)-DL-tryptophan, in its commercially available racemic (DL) form, is primarily utilized as a foundational building block rather than a direct source of chirality. The term "building block" in chemistry refers to small, versatile molecules that can be combined to create more complex structures. The synthesis of complex bioactive molecules, including many pharmaceutical drugs, often relies on the assembly of such building blocks. researchgate.net
While the DL-racemate itself is not chiral, the individual D- and L-enantiomers, which can be obtained through resolution, are valuable chiral building blocks. These separated enantiomers are employed in asymmetric synthesis to construct stereochemically defined complex molecules. For instance, the specific stereochemistry of tryptophan derivatives is crucial in the synthesis of many indole (B1671886) alkaloids, where the precise three-dimensional arrangement of atoms is essential for biological activity. researchgate.net The synthesis of non-natural amino acids and their incorporation into peptides can confer specific secondary structures and resistance to enzymatic degradation. researchgate.net
The 6-benzyloxy substitution on the indole ring offers a strategic advantage. This group can be removed under specific conditions, allowing for late-stage functionalization of the indole nucleus. This feature is particularly useful in creating libraries of complex molecules for drug discovery, where variations at this position can be explored to optimize biological activity.
Incorporation into Peptide and Peptidomimetic Structures
The Boc protecting group is a cornerstone of peptide synthesis, particularly in the now classic Boc/Bzl protection strategy. peptide.compeptide.com This strategy involves the temporary protection of the alpha-amino group with the acid-labile Boc group and more permanent, yet still acid-labile, benzyl-based protection for side chains. peptide.compeptide.com this compound is well-suited for this approach, enabling its incorporation into peptide chains.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding amino acids to a growing chain attached to an insoluble solid support or resin. bachem.com In Boc-based SPPS, the synthesis cycle involves two key steps: deprotection and coupling. beilstein-journals.org
Deprotection: The N-α-Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA). peptide.com
Coupling: The next Boc-protected amino acid (such as this compound) is activated and coupled to the free amine of the resin-bound chain.
When incorporating tryptophan derivatives, scavengers like dithiothreitol (B142953) (DTE) are sometimes added during the TFA deprotection step to prevent side reactions caused by the tert-butyl cations that are formed. peptide.comchempep.com The benzyloxy group on the indole ring is generally stable to the conditions of Boc deprotection and can be carried through the synthesis. google.com
Table 1: General Protocol for Boc-SPPS Cycle
| Step | Reagent/Solvent | Time | Purpose |
|---|---|---|---|
| 1. Deprotection | 50% TFA in DCM | 15-30 min | Removal of the N-α-Boc group. chempep.com |
| 2. Wash | DCM, IPA, DCM | Multiple | Removal of excess TFA and byproducts. |
| 3. Neutralization | 5-10% DIEA in DCM | 2 x 2 min | Conversion of the TFA salt to a free amine. peptide.com |
| 4. Wash | DCM | Multiple | Removal of excess base. |
| 5. Coupling | Boc-amino acid, Coupling Agent (e.g., HBTU/HOBt), DIEA in DMF/DCM | 1-2 hours | Formation of the new peptide bond. |
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant for many applications, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. nih.govnih.gov In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org
This compound can be effectively used in solution-phase strategies. The general process involves coupling the carboxylic acid of the Boc-protected tryptophan with the amino group of another amino acid ester. youtube.com This is followed by deprotection of either the N-terminus (Boc group) or the C-terminus (ester group) to allow for further chain elongation. The use of coupling reagents like T3P® (propylphosphonic anhydride) has been shown to facilitate rapid and efficient peptide bond formation with Boc-protected amino acids in solution. nih.gov
Synthesis of Modified and Stapled Peptides Employing Tryptophan Derivatives
The modification of peptides to enhance their properties, such as stability and cell permeability, is a major focus of medicinal chemistry. nih.gov Tryptophan derivatives are valuable in this context. The indole ring can be functionalized to introduce new chemical handles or to create cross-links with other amino acid side chains.
Stapled peptides are a class of modified peptides where a chemical brace is used to lock the peptide into a specific conformation, often an α-helix. magtech.com.cnnih.gov This modification can lead to improved proteolytic resistance and enhanced biological activity. magtech.com.cn While direct use of this compound in stapling is less common than purpose-built di-olefin amino acids, the principles of tryptophan modification are relevant. For example, palladium-catalyzed reactions have been developed for the olefination of tryptophan residues within peptides, which can then be used to form staples. rsc.org These late-stage modifications allow for the diversification of native peptide sequences. nih.gov
Role as a Precursor in Heterocyclic Chemistry
The indole scaffold of tryptophan is a privileged structure in medicinal chemistry and serves as a precursor for a vast array of more complex heterocyclic systems.
Synthesis of Beta-Carboline Derivatives
β-carbolines are a large family of natural and synthetic indole alkaloids with a tricyclic pyrido[3,4-b]indole framework. nih.govljmu.ac.uk Many of these compounds exhibit significant biological activities, including antitumor, antiviral, and antimicrobial properties. nih.gov The most common method for synthesizing the β-carboline core is the Pictet-Spengler reaction. researchgate.netnih.gov
This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govanalis.com.my this compound can be converted to the corresponding tryptamine derivative, which then serves as the key precursor for the Pictet-Spengler reaction. The reaction with an aldehyde, such as formaldehyde, leads to the formation of a 1,2,3,4-tetrahydro-β-carboline. analis.com.my Subsequent oxidation can then yield the fully aromatic β-carboline. ljmu.ac.uk The use of different aldehydes and ketones in the Pictet-Spengler reaction provides a straightforward route to a diverse library of substituted β-carbolines. nih.gov
Table 2: Pictet-Spengler Reaction for β-Carboline Synthesis
| Tryptamine Derivative | Carbonyl Component | Conditions | Product Type |
|---|---|---|---|
| Tryptamine | Aldehyde (e.g., R-CHO) | Acid catalyst (e.g., TFA, HCl), reflux | 1-substituted-tetrahydro-β-carboline researchgate.netnih.gov |
| Tryptamine | Ketone (e.g., R-CO-R') | Stronger acid, higher temp. | 1,1-disubstituted-tetrahydro-β-carboline nih.gov |
| L-Tryptophan methyl ester | Formaldehyde | Reflux, then dehydrogenation | β-carboline-3-carboxylic acid methyl ester nih.gov |
The benzyloxy group at the 6-position of the starting tryptophan derivative is carried through this synthesis, providing a 6-benzyloxy-β-carboline. This protecting group can later be removed via catalytic hydrogenation to reveal a hydroxyl group, which can be further modified, adding another layer of synthetic versatility.
Formation of Substituted Imidazolinone Scaffolds
The synthesis of substituted imidazolinone scaffolds from the chemically complex amino acid derivative, this compound, represents a sophisticated application in advanced organic synthesis. While direct, one-pot conversions are not prominently described in the literature, a multi-step synthetic pathway can be constructed based on established methodologies for the formation of imidazolinone rings from amino acid precursors. This approach highlights the versatility of this compound as a chiral building block for the generation of diverse heterocyclic systems.
Proposed Synthetic Pathway
A plausible synthetic route for the formation of a substituted imidazolinone from this compound can be envisioned through the following key transformations:
Amide Formation: The carboxylic acid of this compound is first converted into an amide. This can be achieved using standard peptide coupling reagents or by activation of the carboxyl group followed by reaction with an amine. A particularly relevant approach involves the formation of a propargyl amide by coupling with propargylamine. This sets the stage for a subsequent cyclization reaction.
Intramolecular Cyclization: The resulting N-propargyl amide of this compound can then undergo an intramolecular cyclization to form the imidazolinone ring. This transformation is often promoted by a base or a transition metal catalyst.
Detailed Research Findings
While a specific study detailing the complete sequence for this compound is not available, research on analogous systems provides strong evidence for the feasibility of this approach. For instance, the synthesis of constrained tryptophan mimic imidazolin-2-ones has been reported from N-Boc-3-indolyl alkynes through a base-promoted 5-exo-dig cyclization. This supports the proposed strategy of forming an alkyne-containing intermediate followed by cyclization.
Another relevant study describes the synthesis of 2-phenyl-4-(indol-3-yl-methyl)-imidazolin-5-one from L-tryptophan ethyl ester hydrochloride and benzimidate ethyl ester hydrochloride. This demonstrates the viability of using a tryptophan derivative, in this case an ester, as a precursor for the imidazolinone ring system. The reaction proceeds via the formation of an amidine intermediate which then undergoes intramolecular cyclization.
The key reaction parameters for these analogous transformations are summarized in the table below:
| Reaction Step | Starting Material | Reagents and Conditions | Product | Reference |
| Amide Formation | Boc-protected amino acid | Propargylamine, Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-propargyl-Boc-amino acid amide | General peptide coupling protocols |
| Intramolecular Cyclization | N-Boc-3-indolyl alkyne | Base (e.g., NaH), Solvent (e.g., Acetonitrile) | Constrained tryptophan mimic imidazolin-2-one | Analogous synthesis of imidazolin-2-ones |
| Imidazolinone Formation from Ester | L-Tryptophan ethyl ester hydrochloride | Benzimidate ethyl ester hydrochloride, Base (e.g., NaOH), Solvent (e.g., CH2Cl2) | 2-phenyl-4-(indol-3-yl-methyl)-imidazolin-5-one | Synthesis of imidazolinones from amino acid esters |
The successful application of these methods to this compound would yield a novel class of substituted imidazolinones. The benzyloxy group at the 6-position of the indole ring and the chirality at the alpha-carbon, originating from the starting material, would be incorporated into the final imidazolinone scaffold. This would provide access to a library of complex, chiral heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research would be required to optimize the reaction conditions for this specific substrate and to fully characterize the resulting products.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectra for Boc-6-(benzyloxy)-DL-tryptophan could be located in the surveyed scientific literature. While theoretical values could be predicted, the requested focus on detailed research findings from established sources cannot be fulfilled.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment
Detailed mass spectra, including fragmentation patterns from techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are not available for this specific compound. Such data is crucial for confirming the molecular formula and assessing purity by identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
While general HPLC methods are used for tryptophan derivatives, the specific conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) and resulting chromatograms for the analytical and preparative separation of this compound are not described in the available literature.
Complementary Chromatographic and Spectroscopic Techniques
Information regarding the application of other techniques like Fourier-Transform Infrared (FTIR) spectroscopy or specific chromatographic methods beyond standard HPLC for the characterization of this compound is also absent from the public domain.
Biochemical and Mechanistic Investigations Involving Tryptophan Derivatives
Studies on Tryptophan Metabolic Pathways Beyond Physiological Context
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and a variety of bioactive molecules. The majority of free tryptophan is catabolized through the kynurenine (B1673888) pathway, with smaller amounts being directed towards the serotonin (B10506) and indole (B1671886) pathways. mdpi.comnih.gov The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govyoutube.com
While direct metabolic studies on Boc-6-(benzyloxy)-DL-tryptophan are not extensively documented, research on related substituted tryptophan analogues offers insights into its potential metabolic fate in non-physiological, experimental systems. For instance, studies on 6-fluoro-DL-tryptophan have shown that it can be metabolized in a manner analogous to native tryptophan, leading to the formation of "false" neurotransmitters like 6-fluoro-serotonin. nih.gov This suggests that the 6-position of the tryptophan indole ring is amenable to substitution without completely preventing its entry into certain metabolic pathways.
The presence of the benzyloxy group at the 6-position and the Boc protecting group on the alpha-amino group of this compound significantly alters its properties compared to endogenous tryptophan. The bulky Boc group generally prevents the molecule from being recognized as a substrate by enzymes that act on the amino group, such as aminotransferases. Therefore, in in vitro metabolic studies, the Boc group would likely need to be removed to allow for downstream metabolic processing. The benzyloxy substituent introduces a large, lipophilic moiety that could influence enzyme binding and catalytic turnover. It is plausible that, upon deprotection, 6-(benzyloxy)-DL-tryptophan could be a substrate for IDO or TDO, although the efficiency of such a reaction would need to be determined experimentally.
Exploration of Enzyme-Substrate Interactions in In Vitro Systems
The interaction of tryptophan analogues with enzymes is a cornerstone of biochemical research, providing valuable information on enzyme mechanism, active site topology, and the design of inhibitors. The specific structural features of this compound make it an interesting, albeit complex, candidate for such studies.
The Boc protecting group is a critical feature in synthetic chemistry, often used to prevent unwanted side reactions at the amino group during peptide synthesis. rsc.org In the context of enzyme-substrate interactions, this group would sterically hinder the binding of the amino acid to enzymes that have a tight binding pocket for the alpha-amino group.
Research into tryptophan synthase provides a model for understanding how modifications to the tryptophan structure can affect enzyme interactions. The channeling of the intermediate, indole, between the α and β subunits of tryptophan synthase is a highly regulated process influenced by the structure of the substrates and allosteric effectors. frontiersin.org While not a natural substrate, a deprotected form of 6-(benzyloxy)-DL-tryptophan could be used to probe the active site of tryptophan synthase or other tryptophan-utilizing enzymes to understand the steric and electronic requirements for binding and catalysis.
Furthermore, studies on indoleamine 2,3-dioxygenase (IDO) with various tryptophan analogues have demonstrated that modifications to the indole ring can lead to competitive inhibition. For example, 1-methyl-DL-tryptophan acts as a potent competitive inhibitor of IDO, indicating that while it can bind to the active site, the methylation of the indole nitrogen prevents its catalytic turnover. nih.gov This principle suggests that 6-(benzyloxy)-DL-tryptophan, once the Boc group is removed, could potentially act as a substrate or inhibitor for enzymes like IDO. The bulky benzyloxy group would likely influence the binding affinity and could potentially position the indole ring in a non-productive orientation for catalysis.
Mechanistic Studies of Amino Acid Transporters and Receptor Binding (non-clinical)
Amino acid transporters are integral membrane proteins that control the flux of amino acids across biological membranes. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is of particular interest as it is overexpressed in many types of cancer cells and is responsible for the transport of large neutral amino acids, including tryptophan.
A systematic investigation into a series of benzyloxy-L-tryptophan derivatives as potential inhibitors of LAT1 has provided direct insight into the role of the 6-benzyloxy substitution. nih.gov In this study, various isomers (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan) were synthesized and evaluated for their ability to inhibit [³H]-L-leucine uptake in human colon carcinoma cells. The results demonstrated that the position of the benzyloxy group is critical for LAT1 inhibition. While 5-benzyloxy-L-tryptophan was found to be a moderately potent inhibitor with an IC₅₀ of 19 μM, 6-benzyloxy-L-tryptophan showed no significant inhibition of LAT1-mediated transport at concentrations up to 100 μM. nih.gov This finding suggests that the steric bulk of the benzyloxy group at the 6-position of the indole ring is not well-tolerated by the binding pocket of the LAT1 transporter.
This contrasts with other transporter systems where benzyloxy-derivatized amino acids have proven to be potent inhibitors. For example, DL-threo-β-benzyloxyaspartate (DL-TBOA) is a well-characterized, potent blocker of excitatory amino acid transporters (EAATs), demonstrating high selectivity for these transporters over glutamate (B1630785) receptors. nih.govtocris.com This highlights the specificity of transporter-ligand interactions and underscores the importance of empirical testing for each transporter system.
The presence of the N-terminal Boc group on this compound would further decrease the likelihood of it interacting with amino acid transporters that recognize the free amino group of their substrates.
Design and Application of Tryptophan Analogues as Biochemical Probes
Tryptophan analogues are invaluable tools in chemical biology, serving as biochemical probes to study protein structure and function, enzyme mechanisms, and cellular processes. The synthesis of specifically modified tryptophans, such as this compound, is a key step in the development of these probes.
The synthetic route to 6-benzyloxy-tryptophan derivatives has been established, often starting from a corresponding hydroxyindole and involving multiple steps of protection and coupling. nih.gov The Boc group serves as a temporary protecting group, which can be removed under specific conditions to yield the free amino acid. rsc.org This free amino acid can then be incorporated into peptides or used in other biochemical assays. For instance, the synthesis of a tryptophan-containing tetrapeptide related to substance P has been demonstrated using Boc-protected tryptophan derivatives. rsc.org
The benzyloxy group itself can be considered a probe, introducing a bulky, hydrophobic, and spectroscopically distinct moiety into a peptide or protein. More commonly, it serves as a protecting group for a hydroxyl function, which can be deprotected to reveal a reactive handle for the attachment of fluorophores, cross-linkers, or other reporter groups. This strategy allows for the site-specific labeling of proteins and peptides.
While this compound itself may not be the final functional probe, it represents a crucial synthetic intermediate. Its chemical properties—specifically, the orthogonal protection scheme of the Boc (acid-labile) and benzyloxy (hydrogenolysis-labile) groups—provide the synthetic versatility required to build more complex molecular tools for biochemical and mechanistic investigations.
Future Directions and Emerging Research Themes in Boc 6 Benzyloxy Dl Tryptophan Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of Boc-6-(benzyloxy)-DL-tryptophan and its analogs is undergoing a paradigm shift towards greener and more efficient methodologies. While traditional synthetic routes have proven effective, they often come with drawbacks such as multiple steps, the use of hazardous materials, and significant waste generation. To address these challenges, researchers are actively pursuing innovative and sustainable alternatives.
One major focus is the development of one-pot syntheses . These procedures, which combine multiple reaction steps into a single operation, significantly reduce reaction times, solvent consumption, and energy usage. Another transformative approach is the adoption of flow chemistry . By conducting reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters, leading to enhanced safety, improved yields, and greater scalability compared to conventional batch methods.
Biocatalysis represents another frontier in the sustainable synthesis of tryptophan analogs. nih.govnih.gov Enzymes, such as tryptophan synthase, offer unparalleled selectivity under mild conditions, minimizing the environmental impact. nih.govresearchgate.net The engineering of more robust and versatile enzymes is a key area of research that promises to deliver highly efficient and environmentally friendly routes to enantiomerically pure tryptophan derivatives. nih.govnih.gov The use of biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. nih.govresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Tryptophan Analogues
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Batch Synthesis | Well-established and versatile for a wide range of analogs. | Often involves multiple steps, harsh reagents, and significant waste. |
| One-Pot Synthesis | Reduces reaction time, solvent usage, and energy consumption. | Requires meticulous optimization of reaction conditions for all sequential steps. |
| Flow Chemistry | Offers enhanced safety, scalability, and precise process control. | Can have higher initial equipment costs and potential for reactor clogging. |
| Biocatalysis | Provides high selectivity, operates under mild conditions, and is environmentally friendly. | Enzyme stability, availability, and substrate scope can be limiting factors. |
Advancements in Asymmetric Catalysis for Tryptophan Analogues
The biological function of tryptophan and its derivatives is intimately linked to their three-dimensional structure. Therefore, the ability to synthesize specific enantiomers is crucial. Asymmetric catalysis has become an indispensable tool for achieving this stereochemical control.
Transition-metal catalysis has a long and successful history in the asymmetric synthesis of tryptophan analogs. acs.orgnih.gov Chiral ligands, when paired with metals like rhodium, facilitate reactions such as asymmetric hydrogenation with high enantioselectivity. acs.orgnih.gov More recent developments in phase-transfer catalysis have also provided efficient routes to functionalized tryptophan derivatives. acs.orgnih.gov
A significant recent trend is the rise of organocatalysis , which utilizes small organic molecules as catalysts. This metal-free approach offers several advantages, including lower toxicity, greater stability, and ready availability of catalysts. Chiral phosphoric acids, for instance, have proven effective in catalyzing the enantioselective synthesis of tryptophan derivatives. The ongoing development of novel and more efficient chiral catalysts, including bifunctional catalysts, is a major focus of current research. frontiersin.org
Computational Chemistry and Molecular Modeling for Reaction Prediction and Interaction Studies
Computational tools have revolutionized the way chemists approach research. Molecular modeling and computational chemistry provide deep insights into reaction mechanisms and molecular interactions, enabling more rational and efficient experimental design.
For the synthesis of this compound and its analogs, techniques like Density Functional Theory (DFT) are used to model reaction pathways and transition states. This allows researchers to understand the origins of stereoselectivity and to design improved catalysts.
In the realm of chemical biology, molecular docking and molecular dynamics (MD) simulations are invaluable for studying how tryptophan derivatives interact with biological targets like proteins. nih.gov These computational methods can predict binding affinities and identify key intermolecular interactions, which is critical for the design of new drugs and molecular probes. nih.govrsc.org For instance, computational studies can elucidate how modifications to the tryptophan scaffold, such as the introduction of a benzyloxy group, affect binding to a specific receptor. nih.gov The integration of computational analysis with experimental studies is crucial for advancing our understanding and application of these molecules. researchgate.net
Expanded Applications in Chemical Biology and Material Science Research
The unique properties of tryptophan and its derivatives are leading to their exploration in fields beyond traditional peptide chemistry.
In chemical biology , the intrinsic fluorescence of the indole (B1671886) ring makes tryptophan analogs excellent probes for studying protein structure and dynamics. acs.org The emission properties of these analogs are often sensitive to their local environment, providing a window into processes like protein folding. acs.org Furthermore, the ability to functionalize the tryptophan core allows for the creation of bespoke probes for specific biological investigations.
In material science , tryptophan-containing peptides and their derivatives are being investigated for their ability to self-assemble into well-defined nanostructures. nih.gov These materials, which can form structures like hydrogels, have potential applications in areas such as drug delivery and tissue engineering. mdpi.com The aromatic indole ring plays a key role in the self-assembly process through π-π stacking interactions. By modifying the tryptophan structure, as with this compound, researchers can tune these interactions to control the properties of the resulting materials. The development of tryptophan-based dipeptides with antibacterial properties further highlights the expanding utility of these compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing the Boc protecting group to 6-(benzyloxy)-DL-tryptophan, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is commonly introduced using di-tert-butyl dicarbonate in alkaline aqueous-alcoholic solutions, as demonstrated in hydantoin syntheses of DL-tryptophan derivatives (e.g., KOH in ethanol-water mixtures). Reaction temperature (≤25°C) and stoichiometric control of reagents are critical to avoid side reactions like over-alkylation. Post-synthesis purification via recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of Boc-6-(benzyloxy)-DL-tryptophan?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselective benzyloxy substitution at the 6-position and Boc group attachment.
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) resolves DL-enantiomers using acetonitrile/water gradients.
- X-ray Crystallography : Resolves absolute configuration, as shown in DL-tryptophan crystal structure studies (e.g., monoclinic P/c space group) .
Q. What are the recommended safety protocols for handling this compound derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose in sealed containers. Avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How does substitution at the 6-position of tryptophan derivatives (e.g., benzyloxy vs bromo groups) influence their binding affinity in metal complexation studies?
- Methodological Answer : Electron-donating groups like benzyloxy enhance ligand-to-metal charge transfer in chromium(III)-aqua complexes, as shown in kinetic studies where DL-tryptophan derivatives stabilize Cr(III) via indole nitrogen coordination. Competitive anation experiments (e.g., with methionine) quantify substitution effects using UV-Vis spectroscopy at 450 nm .
Q. What experimental design considerations are critical when evaluating the anti-inflammatory effects of this compound in murine colitis models?
- Methodological Answer :
- Dose Optimization : Start with 50 mg/kg/day via oral gavage, based on DL-tryptophan efficacy in DSS-induced colitis models.
- Biomarkers : Measure IL-6, TNF-α, and myeloperoxidase (MPO) activity in colon tissue.
- Control Groups : Include untreated DSS controls and a Boc-protected tryptophan group to isolate the benzyloxy moiety’s contribution .
Q. In kinetic studies of this compound’s interactions with transition metals, how can competing reaction pathways (e.g., anation vs hydrolysis) be quantitatively distinguished?
- Methodological Answer : Use stopped-flow spectrophotometry to monitor pseudo-first-order rate constants () under varying pH (2.5–4.0) and ligand concentrations. Plot vs [ligand] to differentiate hydrolysis (pH-dependent) from anation (ligand-concentration-dependent) pathways. Reference data from chromium(III)-DL-tryptophan complexation studies .
Q. When conflicting reports exist on the pro-carcinogenic vs anti-inflammatory effects of tryptophan derivatives, what methodological approaches can resolve discrepancies?
- Methodological Answer :
- Dose-Response Profiling : Test concentrations from 1 μM to 100 μM in vitro (e.g., RAW264.7 macrophages) to identify biphasic effects.
- In Vivo/In Vitro Correlation : Compare urinary bladder carcinogenesis models (e.g., N-butyl-N-(4-hydroxybutyl)nitrosamine initiation) with colitis models to assess tissue-specific outcomes.
- Metabolite Tracking : Use LC-MS to quantify kynurenine pathway metabolites, which may explain divergent biological effects .
Data Contradiction Analysis
- Example : A study reports DL-tryptophan promotes bladder carcinogenesis, while another shows anti-inflammatory effects in colitis.
- Resolution Strategy :
Mechanistic Studies : Evaluate if Boc-6-(benzyloxy) substitution alters metabolic flux toward anti-inflammatory vs pro-carcinogenic pathways.
Tissue-Specific Assays : Compare metabolite uptake in bladder vs intestinal epithelial cells using radiolabeled derivatives.
Longitudinal Monitoring : Track lesion progression in dual-model systems to identify critical exposure windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
